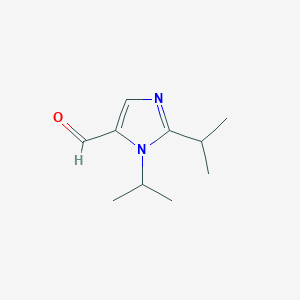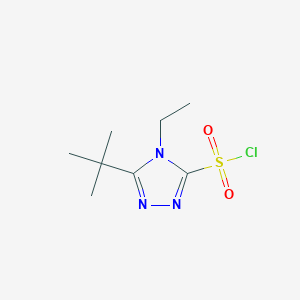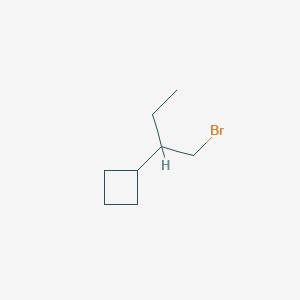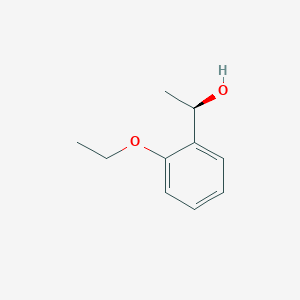
1,3,4-Trimethylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with three methyl groups and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions: 1,3,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products:
Oxidation: Ketones, alcohols, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
1,3,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1,3,4-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems.
相似化合物的比较
- 1,3,3-Trimethylcyclohexane-1-carboxylic acid
- 1,1,4-Trimethylcyclohexane
- 1,3,4-Trimethylcyclohexene
Comparison: 1,3,4-Trimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid functionality. This structural arrangement influences its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
1,3,4-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI 键 |
IQLHWNMPLQVKNW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)


![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)






![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)
